molecular formula C10H14O3 B2902661 2-(1-Ethoxyethoxy)phenol CAS No. 51487-88-8

2-(1-Ethoxyethoxy)phenol

Cat. No. B2902661
CAS RN: 51487-88-8
M. Wt: 182.219
InChI Key: RJXXCLQZUVADGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Ethoxyethoxy)phenol is a chemical compound with the molecular formula C10H14O3 and a molecular weight of 182.22 . It is a liquid at ambient temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14O3/c1-3-12-8(2)13-10-7-5-4-6-9(10)11/h4-8,11H,3H2,1-2H3 . This indicates that the molecule consists of a phenol group (a benzene ring with a hydroxyl group) with an ethoxyethoxy group attached to one of the carbon atoms of the benzene ring.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, phenols in general are known to undergo a variety of reactions. They are highly reactive substrates for electrophilic aromatic substitution reactions, including halogenation, nitration, sulfonation, and Friedel–Crafts reactions .


Physical And Chemical Properties Analysis

This compound is a liquid at ambient temperature . It has a molecular weight of 182.22 . The density of this compound is 1.09 g/mL at 25 °C .

Safety and Hazards

The safety information for 2-(1-Ethoxyethoxy)phenol indicates that it is potentially hazardous. The hazard statements include H226 (flammable liquid and vapor), H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

properties

IUPAC Name

2-(1-ethoxyethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-3-12-8(2)13-10-7-5-4-6-9(10)11/h4-8,11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXXCLQZUVADGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)OC1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

220 parts by weight of pyrocatechol is suspended in 200 parts by weight of toluene. After 2 drops of concentrated hydrochloric acid have been added 150 parts by weight of ethyl vinyl ether is dripped in while stirring. The internal temperature is prevented from rising above 65° C. by external cooling with ice. All of the pyrocatechol has dissolved upon completion of the reaction. 5 parts by weight of 2-normal caustic soda solution is added, the whole is allowed to cool, and dried over sodium sulfate, the solvent is removed and the product is distilled in vacuo. The yield is almost quantitative; boiling point 78° to 81° C. at 1 mm; nD25 = 1.5032
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

127 parts by weight of pyrocatechol-[(1-ethoxy)-ethyl]-ether and 55 parts by weight of pyrocatechol are reacted and processed as described in Example 3(c). The yield is 179 parts of the phenol compound. The boiling point is 79° to 80° C. at 1 mm.
Name
pyrocatechol [(1-ethoxy)-ethyl]-ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.